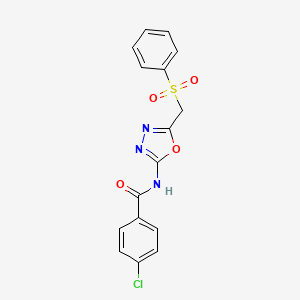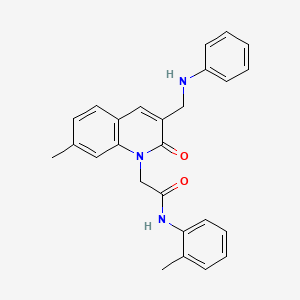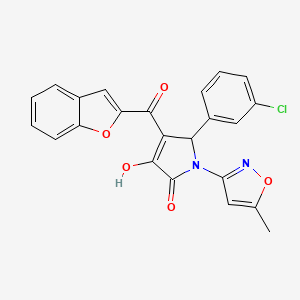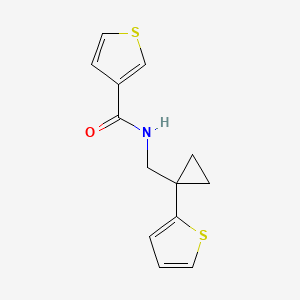![molecular formula C22H22N4O3 B2361024 2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1189685-72-0](/img/structure/B2361024.png)
2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
Many synthetic protocols have been developed to efficiently synthesize this fused heterocycle and its derivatives . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms .Molecular Structure Analysis
Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties and possesses a broad bioactivity spectrum .Chemical Reactions Analysis
The synthesis of triazoloquinazoline involves various chemical reactions, but the specific reactions would depend on the particular isomeric form and the substituents present .Scientific Research Applications
Synthetic Approaches : The synthesis of triazoloquinazoline derivatives, such as the compound , involves multi-component condensation reactions. For instance, a study demonstrated the three-component condensation of 3-amino-1,2,4-triazole, dimedone, and dimethylformamide dimethyl acetal, leading to the formation of triazoloquinazoline derivatives (Shikhaliev et al., 2005). This synthetic approach highlights the versatility and potential for chemical modification inherent in this class of compounds, suggesting their utility in various research applications.
Chemical Transformations and Applications : The structural framework of triazoloquinazolines allows for a range of chemical transformations, expanding their applicability in scientific research. For example, the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, using specific building blocks, led to a variety of compounds with potential for further modification and study (Al-Salahi & Geffken, 2011). These transformations underscore the potential of triazoloquinazoline derivatives in contributing to the development of new chemical entities with diverse properties.
Potential in Drug Discovery : While avoiding details on drug use, dosage, and side effects, it's noteworthy that compounds within this family have been studied for their biological activities, such as antitumoral properties. For instance, a series of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline derivatives exhibited potent antitumoral activities, indicating the potential of triazoloquinazoline derivatives in medicinal chemistry research (Wu, Zhang, & Li, 2013).
Future Directions
Triazoloquinazoline and its derivatives have shown a variety of biological applications, making this class of compounds an important candidate in the field of drug development . Future research will likely continue to explore the synthesis of new derivatives and their potential therapeutic applications.
properties
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-4-11-24-20(28)16-7-5-6-8-18(16)26-21(24)23-25(22(26)29)13-19(27)17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFVOXYTZWDOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360942.png)




![N,N,6-Trimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2360950.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2360952.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)
![2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2360954.png)



![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)